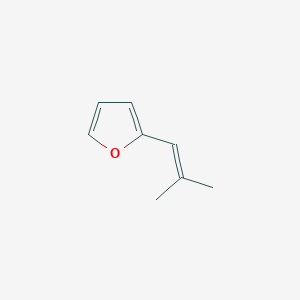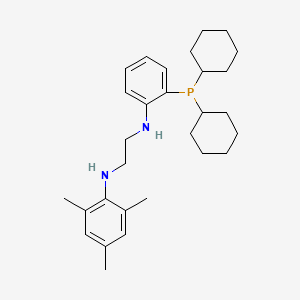
N1-(2-(Dicyclohexylphosphino)phenyl)-N2-mesitylethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-(Dicyclohexylphosphino)phenyl)-N2-mesitylethane-1,2-diamine is a complex organic compound that has garnered significant interest in the field of chemistry due to its unique structural properties and potential applications. This compound features a phosphine group attached to a phenyl ring, which is further connected to a mesitylethane-1,2-diamine moiety. The presence of both phosphine and amine functionalities makes it a versatile ligand in various catalytic processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(Dicyclohexylphosphino)phenyl)-N2-mesitylethane-1,2-diamine typically involves multiple steps One common method starts with the preparation of the phosphine ligandThe resulting intermediate is then reacted with mesitylethane-1,2-diamine under controlled conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
N1-(2-(Dicyclohexylphosphino)phenyl)-N2-mesitylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Coordination: The compound can act as a ligand, coordinating with metal centers in catalytic processes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as alkyl halides and acyl chlorides are often used.
Coordination: Transition metals like palladium, platinum, and rhodium are frequently employed in coordination reactions.
Major Products
Oxidation: Phosphine oxides.
Substitution: Substituted amines and phosphines.
Coordination: Metal-ligand complexes.
Wissenschaftliche Forschungsanwendungen
N1-(2-(Dicyclohexylphosphino)phenyl)-N2-mesitylethane-1,2-diamine has a wide range of applications in scientific research:
Biology: The compound’s coordination complexes are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to form stable complexes with metals.
Industry: It is utilized in the synthesis of fine chemicals and pharmaceuticals, where its catalytic properties are highly valued.
Wirkmechanismus
The mechanism by which N1-(2-(Dicyclohexylphosphino)phenyl)-N2-mesitylethane-1,2-diamine exerts its effects is primarily through its role as a ligand. The phosphine and amine groups coordinate with metal centers, facilitating various catalytic processes. The compound can stabilize transition states and lower activation energies, thereby enhancing reaction rates. Molecular targets include metal ions in catalytic cycles, and pathways involve the formation of metal-ligand complexes that participate in bond-forming and bond-breaking steps .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Dicyclohexylphosphino)biphenyl: Another phosphine ligand used in similar catalytic processes.
2-[2-(Dicyclohexylphosphino)phenyl]-N-methylindole: A structurally related compound with similar applications in catalysis.
Uniqueness
N1-(2-(Dicyclohexylphosphino)phenyl)-N2-mesitylethane-1,2-diamine stands out due to the presence of both phosphine and amine functionalities, which provide dual coordination sites. This enhances its versatility as a ligand and allows for more complex catalytic processes. Additionally, the mesityl group imparts steric hindrance, which can influence the selectivity and efficiency of catalytic reactions.
Eigenschaften
Molekularformel |
C29H43N2P |
|---|---|
Molekulargewicht |
450.6 g/mol |
IUPAC-Name |
N-(2-dicyclohexylphosphanylphenyl)-N'-(2,4,6-trimethylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C29H43N2P/c1-22-20-23(2)29(24(3)21-22)31-19-18-30-27-16-10-11-17-28(27)32(25-12-6-4-7-13-25)26-14-8-5-9-15-26/h10-11,16-17,20-21,25-26,30-31H,4-9,12-15,18-19H2,1-3H3 |
InChI-Schlüssel |
QXORTCHXJZPCMA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)NCCNC2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



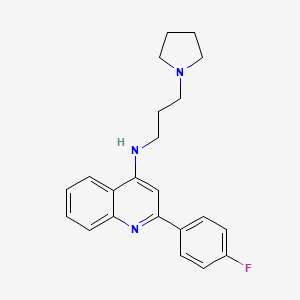
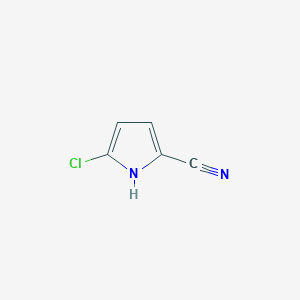

![7-{3-[3-Hydroxy-5-(thiophen-2-yl)pentyl]-2-oxo-1,3-oxazolidin-4-yl}heptanoic acid](/img/structure/B12894419.png)


![Platinum, (2-aminocyclohexanemethanamine-N,N')[ethane-dioato(2-)-O,O']-, (SP-4-3), (1S-trans)](/img/structure/B12894441.png)
![3-Chloro-3,3a,4,5,6,7-hexahydrocycloocta[b]furan-2(9aH)-one](/img/structure/B12894450.png)
![{3,5-Dibromo-4-[(2-methylquinolin-6-yl)oxy]phenoxy}acetic acid](/img/structure/B12894452.png)
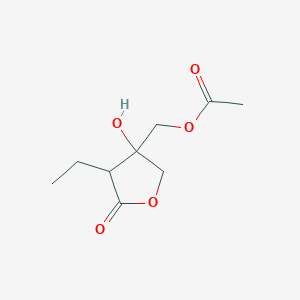
![2-(3-Methylphenyl)-N-[3-(pyrrolidin-1-yl)propyl]quinolin-4-amine](/img/structure/B12894460.png)
![2-(4-Bromophenyl)-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B12894466.png)
